3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
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Overview
Description
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities. The presence of the triazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can interfere with enzyme active sites, disrupting normal biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
1,3,4-Triazole: Known for its antifungal and anticancer properties.
Tetrazole: Contains an additional nitrogen atom and is used in pharmaceuticals and agrochemicals
Uniqueness
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-7-5-6(8-9)3-2-4-10/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZDQOVTSHRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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